molecular formula C8H11BF3KN2O B13460684 potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide

potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide

Cat. No.: B13460684
M. Wt: 258.09 g/mol
InChI Key: FEQJWSKSFZDFSO-UHFFFAOYSA-N
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Description

Potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide is a chemical compound with the molecular formula C5H9BF3O.K. It is known for its unique structure, which includes a trifluoroborate group attached to a pyrazole ring and an oxane moiety. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2) as a fluorinating agent. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like methanol or dichloromethane under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions include boronic acids, borohydride derivatives, and substituted trifluoroborate compounds. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide involves its interaction with specific molecular targets and pathways. The trifluoroborate group can form stable complexes with various metal ions, which can then participate in catalytic cycles. The pyrazole ring can interact with biological molecules, influencing enzyme activity and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide is unique due to its specific combination of a trifluoroborate group, a pyrazole ring, and an oxane moiety. This unique structure imparts distinct reactivity and stability, making it valuable in various scientific research applications .

Properties

Molecular Formula

C8H11BF3KN2O

Molecular Weight

258.09 g/mol

IUPAC Name

potassium;trifluoro-[2-(oxan-2-yl)pyrazol-3-yl]boranuide

InChI

InChI=1S/C8H11BF3N2O.K/c10-9(11,12)7-4-5-13-14(7)8-3-1-2-6-15-8;/h4-5,8H,1-3,6H2;/q-1;+1

InChI Key

FEQJWSKSFZDFSO-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=NN1C2CCCCO2)(F)(F)F.[K+]

Origin of Product

United States

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